

An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoroacetyl)thiophene

Cat. No.: B1295214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Trifluoroacetyl)thiophene**, a key heterocyclic ketone utilized in various fields of chemical research and development. It details the compound's properties, synthesis, reactivity, and safety protocols, offering valuable information for professionals in organic synthesis and medicinal chemistry.

Core Properties and Identifiers

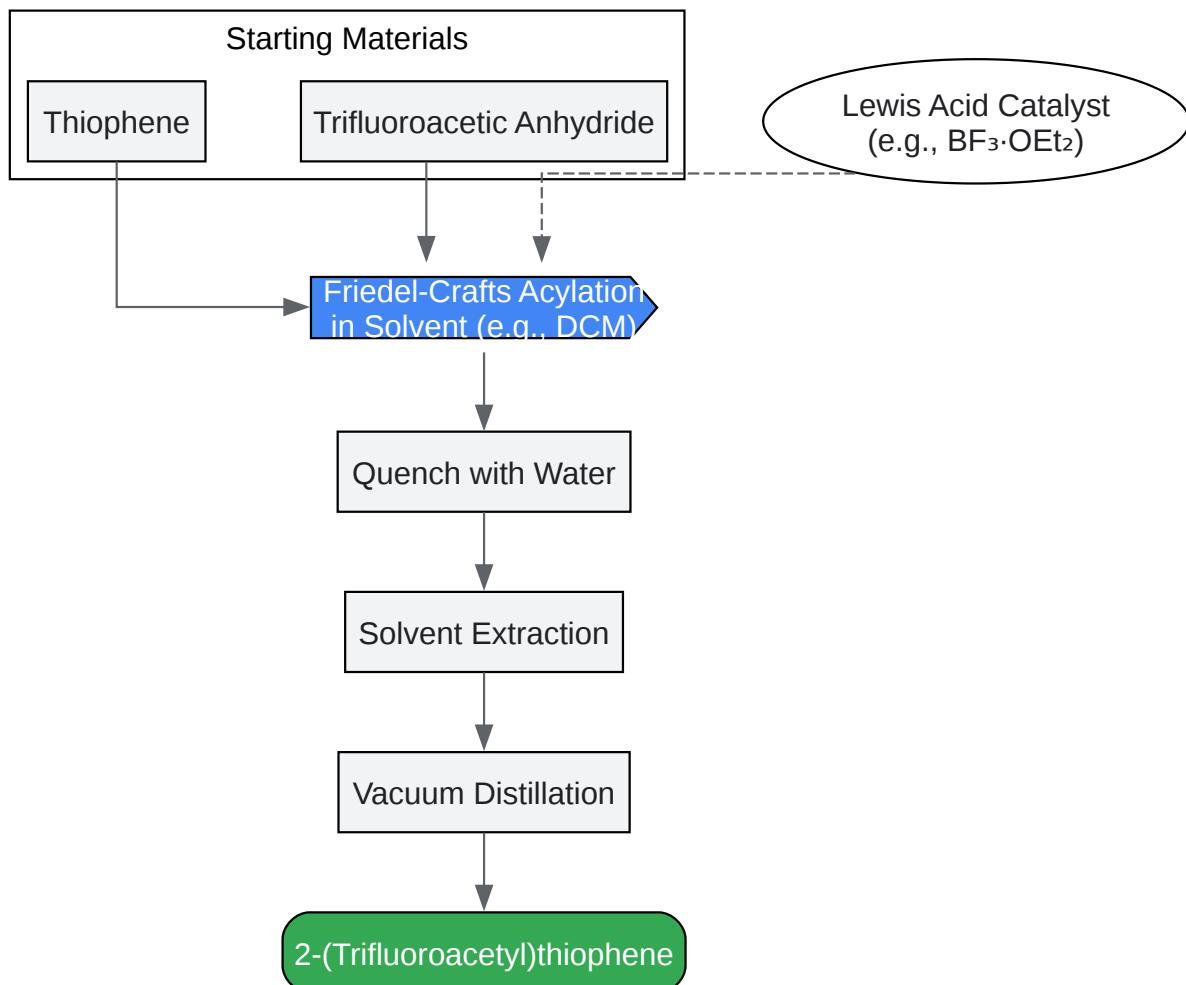
2-(Trifluoroacetyl)thiophene is a heterocyclic organic compound featuring a thiophene ring substituted at the 2-position with a trifluoroacetyl group.^[1] This trifluoroacetyl group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in synthetic chemistry.^[1] The compound typically appears as a clear, colorless to pale yellow liquid.^{[1][2]}

Table 1: Chemical Identifiers and Physical Properties

Property	Value	References
CAS Number	651-70-7	[1] [3] [4]
Molecular Formula	C ₆ H ₃ F ₃ OS	[1] [3] [4]
Molecular Weight	180.15 g/mol	[1] [5] [6]
IUPAC Name	2,2,2-trifluoro-1-(thiophen-2-yl)ethanone	[1] [3] [4]
Boiling Point	163-165 °C	[1] [3] [6]
Density	1.403 g/mL at 25 °C	[3] [6]
Refractive Index	n _{20/D} 1.486	[6]
Appearance	Clear colorless to yellow liquid	[1] [2]
InChI Key	CZYKJGCKVBXLGF-UHFFFAOYSA-N	[1] [3] [4]

| SMILES | FC(F)(F)C(=O)c1cccs1 |[\[3\]](#)[\[4\]](#) |

Synthesis and Experimental Protocols


The primary method for synthesizing **2-(Trifluoroacetyl)thiophene** is through the Friedel-Crafts acylation of thiophene. This reaction typically involves treating thiophene with trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a generalized procedure based on analogous chemical reactions, as specific detailed preparations can be proprietary.

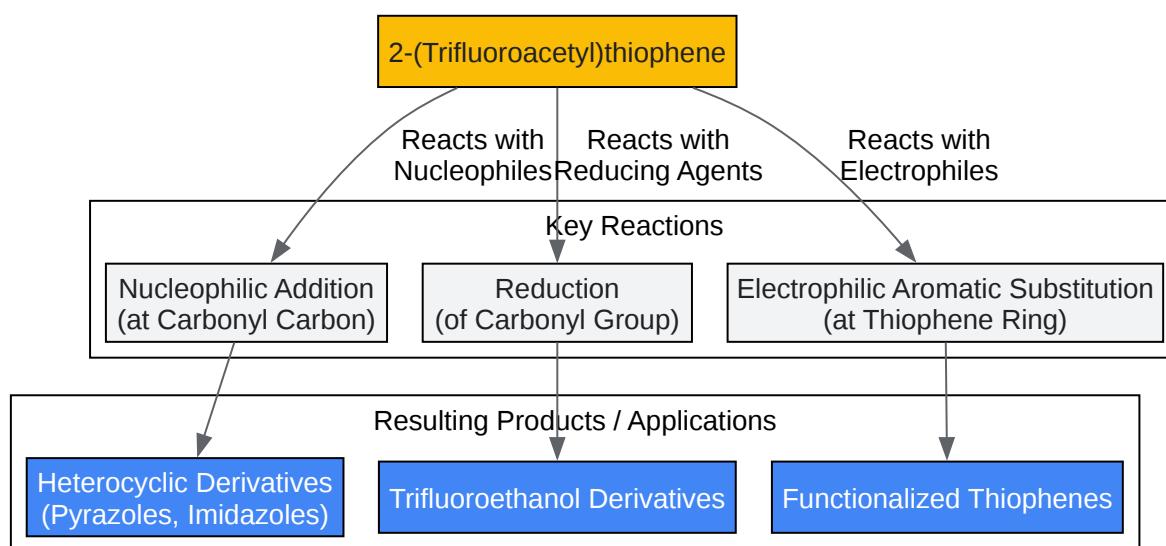
- Reaction Setup: A reaction flask is charged with a suitable solvent (e.g., dichloromethane, chloroform) and cooled in an ice bath to 0 °C.[\[7\]](#)
- Addition of Reactants: Thiophene is dissolved in the cooled solvent. Subsequently, a Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate) is added.[\[6\]](#)

- **Acylation:** Trifluoroacetic anhydride is added dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.[6][7] The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]
- **Workup:** The reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and then with brine.
- **Purification:** The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure **2-(Trifluoroacetyl)thiophene**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of **2-(Trifluoroacetyl)thiophene**.

Chemical Reactivity and Applications


The reactivity of **2-(Trifluoroacetyl)thiophene** is dominated by its electrophilic nature, stemming from the electron-withdrawing trifluoroacetyl group.^[1] This makes it a versatile building block for more complex molecules.

- **Nucleophilic Addition:** The carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives.^[1]

- Reduction: The carbonyl group can be readily reduced to form the corresponding alcohol, 1-(thiophen-2-yl)-2,2,2-trifluoroethanol. Asymmetric reduction to produce chiral alcohols has also been reported.[1]
- Electrophilic Aromatic Substitution: The trifluoroacetyl group deactivates the thiophene ring towards electrophilic substitution, directing incoming electrophiles primarily to the 4- and 5-positions.[1]

Applications:

- Pharmaceuticals: It serves as a precursor for synthesizing diverse heterocyclic compounds, such as pyrazoles and imidazoles, which are important scaffolds in drug discovery.[1] Derivatives have been investigated for potential antimicrobial and anticancer activities.[1]
- Material Science: The compound's aromatic and electron-withdrawing characteristics make it a candidate for developing novel organic electronic materials, such as those used in OLEDs and OFETs, and for modifying polymers.[1]

[Click to download full resolution via product page](#)

Figure 2: Reactivity and application pathways for **2-(Trifluoroacetyl)thiophene**.

Safety and Handling

2-(Trifluoroacetyl)thiophene is a flammable liquid that requires careful handling. It is also an irritant to the skin, eyes, and respiratory system.[\[3\]](#)[\[9\]](#) Adherence to standard laboratory safety procedures is mandatory.

Table 2: GHS Hazard Information

Category	Code	Description
Pictograms	GHS02, GHS07	Flame, Exclamation Mark [6]
Signal Word	Warning	[6]
Hazard Statements	H226	Flammable liquid and vapor [6]
	H315	Causes skin irritation [6]
	H319	Causes serious eye irritation [6]
	H335	May cause respiratory irritation [6]
Precautionary Statements	P210	Keep away from heat, sparks, open flames. [9]
	P261	Avoid breathing vapors. [9]
	P280	Wear protective gloves/eye protection. [9]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[9\]](#) |

Handling and Storage:

- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is required.[\[9\]](#) Work should be conducted in a well-ventilated area

or a chemical fume hood.[9][10]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][6][9] Recommended storage temperature is between 2-8°C.[6]
- Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing fires.[9] Do not use a solid water stream as it may spread the fire.[9]
- Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10] Ensure all ignition sources are removed.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(Trifluoroacetyl)thiophene | 651-70-7 [smolecule.com]
- 2. 2-(Trifluoroacetyl)thiophene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-(Trifluoroacetyl)thiophene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. L12585.03 [thermofisher.com]
- 5. rheniumshop.co.il [rheniumshop.co.il]
- 6. 2-(TRIFLUOROACETYL)THIOPHENE | 651-70-7 [chemicalbook.com]
- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoroacetyl)thiophene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295214#2-trifluoroacetyl-thiophene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com